Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

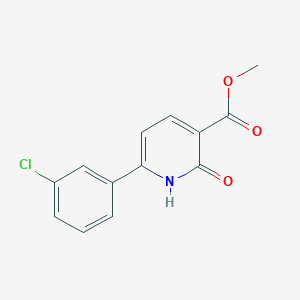

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 2120828-58-0) is a pyridine derivative with the molecular formula C₁₃H₁₀ClNO₃ and a molecular weight of 263.68 g/mol . Its structure features a 3-chlorophenyl substituent at the 6-position of the pyridine ring, a methyl ester at the 3-position, and a ketone group at the 2-position (Figure 1).

Properties

IUPAC Name |

methyl 6-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-6-11(15-12(10)16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIWMWSBAXEOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(NC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Method of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

This method details the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid using a hydrothermal reaction.

Reactants Mixture : In a 25ml jacketed hydrothermal reaction kettle, combine 0.54g of 2-chloro-5-trifluoromethylpyridine and 17ml of water.

Reaction : Seal the kettle and react the mixture at 100-180°C for 24-72 hours.

Cooling : Allow the reaction to cool naturally to room temperature, then extract the inner tank.

Crystallization : Pour out the liquid to obtain white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

This method yields crystals with less thermal stress, fewer internal defects, and high stability, suitable for long-term storage at room temperature. The reaction is environmentally friendly, utilizing water as a solvent, and achieves a yield of over 80%.

Synthesis of Alkoxylated 2-Oxo(imino)-3-Pyridinecarbonitriles

This method focuses on synthesizing novel alkoxylated 2-oxo(imino)-3-pyridinecarbonitriles and evaluating their anticancer and antioxidant potential.

(E)-N'-(3,4-disubstituted benzylidene)-2-cyanoacetohydrazide Preparation : React cyanoacetic acid hydrazide with the appropriate substituted benzaldehyde to produce key intermediates 1 and 2 .

Cyclocondensation : Reflux 1 and 2 with acetyl acetone, ethyl acetoacetate, ethyl cyanoacetate, or malononitrile in absolute ethanol containing a catalytic amount of piperidine to obtain the targeted (E)-1-((3,4-disubstituted benzylidene)amino)-4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles 3 –8 .

Synthesis of Pyran Derivatives

This method describes the synthesis of pyran, dihydropyridine, and pyrimidine derivatives with potential biological activity.

Reactants : Mix 3-acetyl-2\$$H\$$-chromen-2-one (1 ) (1.88 g, 0.01 mol), the appropriate arylaldehyde (0.1 mol), and malononitrile (0.66 g, 0.1 mol).

Reaction : Heat the mixture under reflux in ethanol (40 mL) containing triethylamine (1.0 mL) for 3 hours.

Cooling and Neutralization : Cool the reaction mixture, pour it onto ice water, and neutralize with hydrochloric acid.

Product Isolation : Precipitate the solid product, filter, wash with water, and crystallize from ethanol.

- Yield: 62%

- Melting point: 98–100°C

- IR (KBr, cm−1): 3436, 3328 (NH2), 3066 (CH, aromatic), 2198 (CN), 1724 (C=O)

- 1H-NMR (dimethyl sulfoxide (DMSO)-d6) δ: 2.88 (s, 2H, NH2, D2O exchangeable), 6.76 (s, 1H, pyran H-4), 6.89 (s, 1H, coumarin H-4), 7.38–7.96 (m, 9H aromatic), 8.65 (s, 1H, pyran H-5)

- 13C-NMR (DMSO-d6) δ: 86.3, 116.6, 120.2, 122.1, 122.9, 123.9, 124.7, 125.1, 127.5, 129.0, 130.7, 132.6, 133.4, 136.8, 138.9, 139.3, 140.1, 142.0, 164.6

- MS electron impact (EI): m/z (%) 342 (M +)

- Anal. Calcd for C21H14N2O3: C, 73.68; H, 4.12; N, 8.18. Found: C, 73.87; H, 4.18; N, 7.93

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The carbonyl group at the 2nd position can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major product is the alcohol derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exhibit significant anticancer properties. For instance, a series of novel alkoxylated pyridines were synthesized and tested for their ability to inhibit tumor cell growth. Compounds similar to this compound demonstrated selective cytotoxicity against various cancer cell lines, including breast and liver cancer cells, while exhibiting lower toxicity towards normal cells .

Antioxidant Properties

The antioxidant potential of derivatives of this compound has been explored through various assays. Research indicates that these compounds can scavenge free radicals effectively, thus providing a protective effect against oxidative stress-related diseases. The structure of this compound contributes to its ability to act as a potent antioxidant agent .

Antidiabetic Activity

Compounds related to this compound have been investigated for their potential as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Some derivatives showed comparable binding affinities to existing antidiabetic drugs, suggesting their potential use in diabetes management .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action for its biological activities often involves modulation of specific cellular pathways that lead to apoptosis in cancer cells or improved insulin sensitivity in diabetic models.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives and evaluated their anticancer activity against MCF7 breast cancer cells. This compound was part of the tested compounds and exhibited an LC50 value significantly lower than that of doxorubicin, indicating strong anticancer potential .

Case Study 2: Antioxidant Activity

A comparative study assessed the antioxidant capabilities of various pyridine derivatives using the DPPH assay. This compound showed high scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. Dihydropyridine derivatives are known to block L-type calcium channels, which play a crucial role in regulating calcium influx into cells. By inhibiting these channels, the compound can modulate various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a 2-oxo-1,2-dihydropyridine core with several analogs, but differences in substituents significantly influence its physical and chemical properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity and Stability: The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (C₁₂H₈ClNO₃) . Esters are generally more stable toward decarboxylation than carboxylic acids, as demonstrated in studies where hydroxyl groups were critical for decarboxylation (e.g., compound 6 in ) .

Melting Point Trends :

- Compound 7 , with a benzyl group and 2-hydroxybenzoyl substituent, exhibits a higher melting point (150–152°C) than simpler esters, likely due to hydrogen bonding from the hydroxyl group and increased molecular rigidity.

Electronic Effects: The trifluoromethyl group in the ethyl ester analog (C₁₀H₁₀F₃NO₃) is strongly electron-withdrawing, which may alter reactivity in electrophilic substitution reactions compared to the target compound’s 3-chlorophenyl group.

Decarboxylation and Functional Group Interplay

confirms that hydroxyl groups are essential for decarboxylation in related compounds. The target compound’s methyl ester lacks a free hydroxyl group, suggesting greater stability under conditions where decarboxylation might occur in carboxylic acid analogs.

Biological Activity

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 147269-19-0) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles and analyzes existing literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 263.68 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays demonstrated that this compound shows cytotoxic effects on cancer cells, potentially through apoptosis induction mechanisms. Studies have shown that it may outperform standard chemotherapeutic agents in specific models .

- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival. The structure suggests that it could interact with protein targets implicated in cancer progression .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Dihydropyridine derivatives have been reported to possess activity against various bacterial strains:

- Antibacterial Effects : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity:

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Cancer Cell Lines : A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated a significant reduction in cell viability compared to control groups, suggesting potent anticancer properties .

- Antimicrobial Testing : Another study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, indicating effective antibacterial activity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridone core. Key steps include cyclization of substituted acrylates or β-keto esters with ammonia derivatives, followed by halogenation or aryl coupling. For example, similar compounds (e.g., ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate) are synthesized via condensation reactions under reflux, using Lewis acids like ZnCl₂ to enhance regioselectivity . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence yield and purity. Optimization of protecting groups for the carboxylate moiety (e.g., methyl vs. ethyl esters) is also essential to avoid side reactions .

Q. How is the structural identity of this compound confirmed in academic research?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Tools like SHELX and ORTEP-3 are widely used for refining crystal structures and generating thermal ellipsoid plots . For non-crystalline samples, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are employed. For instance, ¹H NMR of analogous compounds (e.g., 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) shows characteristic downfield shifts for the pyridone carbonyl (δ ~163 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.4 ppm) .

Q. What analytical techniques are used to assess purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies under thermal, photolytic, and hydrolytic stress (e.g., ICH guidelines) employ accelerated degradation protocols. For example, ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate derivatives are analyzed via LC-MS to detect decomposition products like decarboxylated analogs .

Advanced Research Questions

Q. How do substituents on the 3-chlorophenyl group influence the compound’s reactivity and bioactivity?

Electron-withdrawing groups (e.g., -Cl) at the meta position enhance electrophilic aromatic substitution reactivity, as seen in analogs like 5-(3,5-dimethylisoxazol-4-yl)-6-methyl-N-[4-(methylsulfonyl)benzyl] derivatives. Computational docking studies (e.g., AutoDock Vina) reveal that the 3-chlorophenyl moiety increases hydrophobic interactions with target proteins, such as kinase binding pockets . Comparative SAR studies with fluorinated or methoxylated analogs demonstrate reduced activity when -Cl is replaced by -OCH₃, highlighting the role of halogen bonding .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Disorder in the 3-chlorophenyl ring or pyridone carbonyl can complicate refinement. SHELXL’s restraints (e.g., SIMU, DELU) are applied to manage thermal motion anisotropy. For example, in the refinement of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, isotropic displacement parameters for the bromine atom required manual adjustment to avoid overfitting . Twinning or pseudo-symmetry, common in heterocyclic systems, is resolved using the TWIN/BASF commands in SHELX .

Q. How is the decarboxylation mechanism of this compound studied experimentally?

Decarboxylation is probed via controlled thermal degradation (TGA/DSC) and isotopic labeling. For example, methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes decarboxylation at >150°C, confirmed by CO₂ trapping and FTIR analysis. The hydroxyl group at the 5-position is critical, as methoxylated analogs show no decarboxylation, suggesting a proton-shuttle mechanism .

Q. What computational methods are used to predict its pharmacokinetic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox stability. ADMET predictors (e.g., SwissADME) evaluate logP (lipophilicity) and BBB permeability. For analogs like 6-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, molecular dynamics simulations reveal improved solubility compared to chlorophenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.